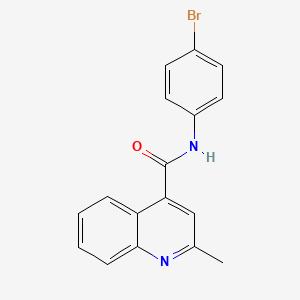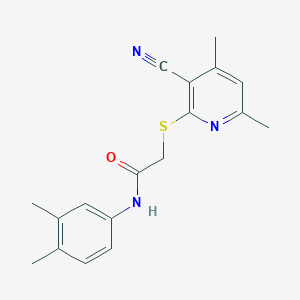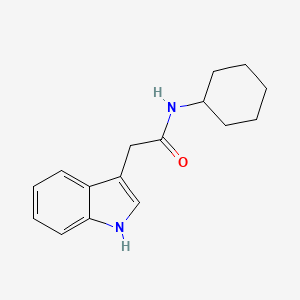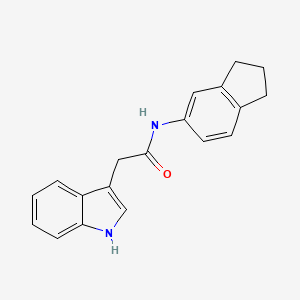![molecular formula C16H19ClN4OS B7638386 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by researchers at Emory University in Atlanta, Georgia.
Mecanismo De Acción
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide works by selectively blocking the Kir7.1 channel, which is involved in regulating the flow of potassium ions across cell membranes. This inhibition leads to changes in the electrical properties of cells, which can have a range of effects depending on the specific cell type and tissue involved.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects depending on the specific cell type and tissue involved. For example, in cardiac cells, this compound has been shown to reduce the duration of action potentials and increase the refractory period, which can have anti-arrhythmic effects. In neurons, this compound has been shown to increase excitability and enhance synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide has several advantages as a research tool, including its high potency and selectivity for the Kir7.1 channel. However, it also has some limitations, including its relatively low solubility and potential off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide. One area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy. Another area of interest is its potential use in treating neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide involves several steps, beginning with the reaction of 4-chlorobenzyl chloride with piperidine to form N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl] chloride. This intermediate is then reacted with 4-methyl-1,2,5-thiadiazole-3-carboxylic acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological diseases. It has been shown to be a potent inhibitor of the inward rectifier potassium channel Kir7.1, which is involved in regulating potassium ion transport across cell membranes. This compound has also been investigated for its potential use in treating various types of cancer.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-11-15(23-20-19-11)16(22)18-14-6-8-21(9-7-14)10-12-2-4-13(17)5-3-12/h2-5,14H,6-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXVOHNMBVVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)



![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)




![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)


